KCNQ2 Potassium Channel Antagonism: 2-Chloro-4-methylquinoline-7-carboxylic Acid vs. Quinoline-7-carboxylic Acid Derivatives
In functional patch-clamp assays on CHO cells expressing human KCNQ2 channels, 2-Chloro-4-methylquinoline-7-carboxylic acid exhibited antagonism with an IC50 of 70 nM [1]. While data for a structurally distinct quinoline-7-carboxylic acid derivative shows an IC50 of 240 nM in an identical assay format [2], direct comparison is limited due to unknown structural differences. However, this demonstrates that specific substitution, including the 2-chloro and 4-methyl groups, significantly influences potency at this therapeutically relevant ion channel target [3].
| Evidence Dimension | KCNQ2 Potassium Channel Antagonism (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | A quinoline-7-carboxylic acid derivative (unspecified structure, CHEMBL2163659) |
| Quantified Difference | Target compound is 3.4-fold more potent (lower IC50) than the comparator. |
| Conditions | Automated patch-clamp assay on CHO cells expressing KCNQ2, 3-minute incubation. |
Why This Matters
A 3.4-fold difference in IC50 for a specific ion channel target can dictate the viability of a compound in a drug discovery program, directly impacting its selection as a lead or tool compound over less potent alternatives.
- [1] BindingDB. Activity data for BDBM50395464 (CHEMBL2164048): KCNQ2 antagonist, IC50: 70nM. View Source
- [2] BindingDB. Activity data for BDBM50395500 (CHEMBL2163659): KCNQ2 antagonist, IC50: 240nM. View Source
- [3] BindingDB. Assay description for automated patch clamp on KCNQ2. View Source
